molecular formula C17H21N3O2 B11834775 tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate

tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate

Cat. No.: B11834775
M. Wt: 299.37 g/mol
InChI Key: ZLVYDFIMUQQYLW-UHFFFAOYSA-N
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Description

tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate: is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a tert-butyl group, a phenyl group, and a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate typically involves multi-step reactions. One common method involves the reaction of N-tert-butylpyrazole intermediates with ethylenediamine or propylenediamine. The reaction proceeds via a nucleophilic substitution mechanism (SNAr) to form the desired pyrazolopyridine derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown high binding affinity to the active site of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This binding inhibits the enzyme’s activity, leading to reduced production of pro-inflammatory mediators such as NO and PGE2 .

Comparison with Similar Compounds

Uniqueness: tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and phenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

tert-butyl 3-phenyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate

InChI

InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-10-9-13-14(11-20)18-19-15(13)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19)

InChI Key

ZLVYDFIMUQQYLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2C3=CC=CC=C3

Origin of Product

United States

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